
2,2-Propanediamine, N,N,N',N'-tetrafluoro-1,3-bis(2-fluoro-2,2-dinitroethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Propanediamine, N,N,N’,N’-tetrafluoro-1,3-bis(2-fluoro-2,2-dinitroethoxy)- is a complex organic compound with the molecular formula C₃H₆F₄N₂. This compound is notable for its unique structure, which includes multiple fluorine and nitro groups, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Propanediamine, N,N,N’,N’-tetrafluoro-1,3-bis(2-fluoro-2,2-dinitroethoxy)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,2-Propanediamine with fluorinating agents under controlled conditions to introduce the tetrafluoro groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and the concentration of reactants, are meticulously controlled to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are also common in the industrial synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Propanediamine, N,N,N’,N’-tetrafluoro-1,3-bis(2-fluoro-2,2-dinitroethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields amino derivatives, while substitution reactions can produce a wide range of substituted compounds .
Aplicaciones Científicas De Investigación
2,2-Propanediamine, N,N,N’,N’-tetrafluoro-1,3-bis(2-fluoro-2,2-dinitroethoxy)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological interactions and mechanisms.
Industry: Used in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism by which 2,2-Propanediamine, N,N,N’,N’-tetrafluoro-1,3-bis(2-fluoro-2,2-dinitroethoxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine and nitro groups play a crucial role in these interactions, affecting the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Propanediamine, N,N,N’,N’-tetramethyl-: Similar in structure but lacks the fluorine and nitro groups.
1,3-Propanediamine, N,N,N’,N’-tetraacetic acid: Contains acetic acid groups instead of fluorine and nitro groups.
Uniqueness
2,2-Propanediamine, N,N,N’,N’-tetrafluoro-1,3-bis(2-fluoro-2,2-dinitroethoxy)- is unique due to its multiple fluorine and nitro groups, which confer distinct chemical properties and reactivity. These features make it particularly valuable in specialized applications where such properties are required .
Propiedades
Número CAS |
64245-83-6 |
|---|---|
Fórmula molecular |
C7H8F6N6O10 |
Peso molecular |
450.16 g/mol |
Nombre IUPAC |
2-N,2-N,2-N',2-N'-tetrafluoro-1,3-bis(2-fluoro-2,2-dinitroethoxy)propane-2,2-diamine |
InChI |
InChI=1S/C7H8F6N6O10/c8-6(16(20)21,17(22)23)3-28-1-5(14(10)11,15(12)13)2-29-4-7(9,18(24)25)19(26)27/h1-4H2 |
Clave InChI |
RPDFNWYMPMQRQO-UHFFFAOYSA-N |
SMILES canónico |
C(C(COCC([N+](=O)[O-])([N+](=O)[O-])F)(N(F)F)N(F)F)OCC([N+](=O)[O-])([N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


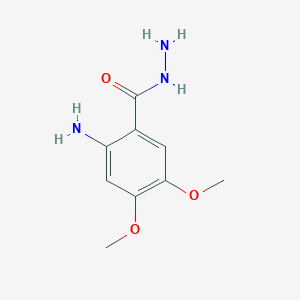


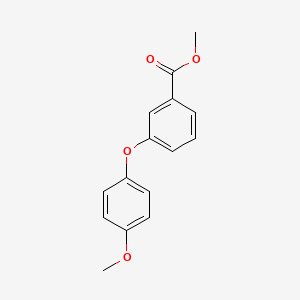
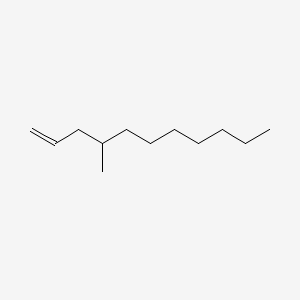
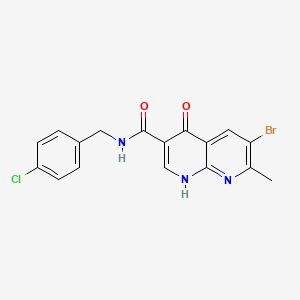
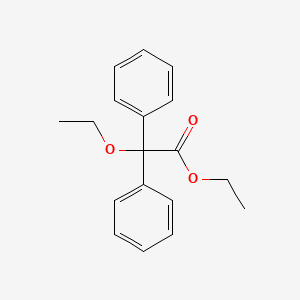
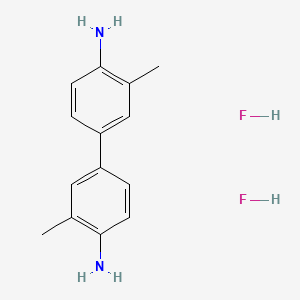



![(4R,4aS,7R,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride](/img/structure/B13417169.png)
![1-ethyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B13417173.png)

